N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide
Description
N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzamide group
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-23-18(14-7-8-14)13-17(22-23)20(26)24-11-9-16(10-12-24)21-19(25)15-5-3-2-4-6-15/h2-6,13-14,16H,7-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHTVSAKRPBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring using cyclopropyl halides in the presence of a base.
Formation of the piperidine ring: This can be synthesized through the reduction of pyridine derivatives or by cyclization of appropriate amines.
Coupling of the pyrazole and piperidine rings: This step involves the formation of an amide bond between the pyrazole and piperidine rings using coupling reagents such as EDCI or DCC.
Introduction of the benzamide group: The final step involves the acylation of the piperidine ring with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Pharmacology: It can be used to study the interactions between small molecules and biological targets, such as proteins or nucleic acids.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used as a probe to study biological processes, such as signal transduction or gene expression.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]acetamide
- N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]propionamide
- N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]butyramide
Uniqueness
N-[1-(5-cyclopropyl-1-methylpyrazole-3-carbonyl)piperidin-4-yl]benzamide is unique due to the presence of the benzamide group, which can confer specific binding properties and biological activities. The cyclopropyl group also adds to its uniqueness by providing rigidity and influencing the compound’s overall conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
